molecular formula C4H3ClF2N2S B12067429 4-Chloro-5-(difluoromethyl)thiazol-2-amine

4-Chloro-5-(difluoromethyl)thiazol-2-amine

Cat. No.: B12067429
M. Wt: 184.60 g/mol
InChI Key: CNCDLRJFVHGNDT-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 5-position. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(difluoromethyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method is the reaction of 4-chlorothiazole with difluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification and isolation of the final product, such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide), elevated temperatures.

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile), room temperature.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.

Major Products Formed

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(difluoromethyl)thiazol-2-amine is unique due to the presence of both a chlorine atom and a difluoromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H3ClF2N2S

Molecular Weight

184.60 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H3ClF2N2S/c5-2-1(3(6)7)10-4(8)9-2/h3H,(H2,8,9)

InChI Key

CNCDLRJFVHGNDT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)N)Cl)C(F)F

Origin of Product

United States

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